N-Acetoxy-4-(aminomethyl)benzimidamide
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Overview
Description
N-Acetoxy-4-(aminomethyl)benzimidamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is also known by its systematic name, Acetic acid, [[4-(aminomethyl)phenyl]iminomethyl]azanyl ester . This compound is characterized by the presence of an acetoxy group and an aminomethyl group attached to a benzimidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-4-(aminomethyl)benzimidamide typically involves the reaction of 4-(aminomethyl)benzonitrile with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-4-(aminomethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce aminomethylbenzimidamide .
Scientific Research Applications
N-Acetoxy-4-(aminomethyl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetoxy-4-(aminomethyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetoxy-4-(aminomethyl)benzamide
- N-Acetoxy-4-(aminomethyl)benzylamine
- N-Acetoxy-4-(aminomethyl)benzylideneamine
Uniqueness
N-Acetoxy-4-(aminomethyl)benzimidamide is unique due to its specific structural features, such as the presence of both an acetoxy group and an aminomethyl group attached to a benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(aminomethyl)phenyl]methylidene]amino] acetate |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)15-13-10(12)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3,(H2,12,13) |
InChI Key |
ATQIHNCCJKDYIN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC=C(C=C1)CN)\N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=C(C=C1)CN)N |
Origin of Product |
United States |
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